Regioisomeric Integrity: 4-Chlorophenyl vs. 3-Chlorophenyl N1-Substitution
Sigma-Aldrich lists the target 4-chlorophenyl regioisomer (CAS 618441-62-6) and its 3-chlorophenyl isomer (CAS 618441-70-6) as distinct catalog entries, confirming they are treated as separate chemical entities with non-interchangeable properties . The para‑chloro substituent exerts a –I effect and +M resonance contribution that differs from the meta‑chloro analog, leading to distinct electrophilic aromatic substitution reactivity and potential differences in π–π stacking with biological targets [1]. While no direct head‑to‑head biological comparison has been published for these two isomers, the regioisomeric distinction is critical for structure‑activity relationship (SAR) consistency.
| Evidence Dimension | Substitution position of chlorine on N1-phenyl ring |
|---|---|
| Target Compound Data | 4‑Chlorophenyl (para‑substituted) |
| Comparator Or Baseline | 3‑Chlorophenyl (meta‑substituted) – CAS 618441-70-6 |
| Quantified Difference | Qualitative difference in electronic parameters (Hammett σₚ = +0.23 vs. σₘ = +0.37); no comparative bioactivity data available |
| Conditions | Sigma-Aldrich product catalog listing; electronic parameters from standard Hammett constants |
Why This Matters
Procuring the correct regioisomer is essential for SAR reproducibility; the 4‑chlorophenyl isomer may exhibit different target affinity and synthetic reactivity profiles than the 3‑chlorophenyl variant, and substitution can invalidate lead optimization data.
- [1] Hansch, C., Leo, A., Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. View Source
